Isopropyl 4-aminopiperidine-1-carboxylate

Medicinal Chemistry ADME Lipophilicity

Isopropyl 4-aminopiperidine-1-carboxylate (CAS 502931-34-2) is a heterocyclic building block featuring a piperidine ring with a primary amine at the 4-position and an isopropyl carbamate protecting group at the 1-position. Its molecular formula is C9H18N2O2 with a molecular weight of 186.25 g/mol.

Molecular Formula C9H18N2O2
Molecular Weight 186.25
CAS No. 502931-34-2
Cat. No. B3029040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 4-aminopiperidine-1-carboxylate
CAS502931-34-2
Molecular FormulaC9H18N2O2
Molecular Weight186.25
Structural Identifiers
SMILESCC(C)OC(=O)N1CCC(CC1)N
InChIInChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3
InChIKeyYZYPFMHFXAXPCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 4-aminopiperidine-1-carboxylate (CAS 502931-34-2): Physicochemical Profile and Procurement Specifications


Isopropyl 4-aminopiperidine-1-carboxylate (CAS 502931-34-2) is a heterocyclic building block featuring a piperidine ring with a primary amine at the 4-position and an isopropyl carbamate protecting group at the 1-position [1]. Its molecular formula is C9H18N2O2 with a molecular weight of 186.25 g/mol . The compound is commercially available with purity specifications of NLT 98% .

Why Generic Substitution Fails: Critical Differentiators of Isopropyl 4-aminopiperidine-1-carboxylate (502931-34-2) in Pharmaceutical Synthesis


The isopropyl carbamate protecting group on 4-aminopiperidine-1-carboxylate confers a distinct physicochemical profile, notably a LogP of 1.59, which differentiates it from common analogs like the tert-butyl (Boc), benzyl (Cbz), allyl (Alloc), and fluorenylmethyloxycarbonyl (Fmoc) derivatives [1]. Substituting one for another in a synthetic route without compensating for differences in lipophilicity, acid lability, or orthogonal deprotection compatibility can fundamentally alter reaction selectivity, intermediate stability, purification requirements, and ultimately impact the pharmacokinetic properties of the final drug candidate [2].

Quantitative Comparative Evidence for Isopropyl 4-aminopiperidine-1-carboxylate (CAS 502931-34-2)


Lipophilicity (LogP) Comparison of 4-Aminopiperidine-1-carboxylate Derivatives

The lipophilicity of Isopropyl 4-aminopiperidine-1-carboxylate is quantified by a LogP of 1.59. This is a key differentiator from its analogs, which span a LogP range from 0.73 (allyl) to 4.80 (Fmoc) [1][2][3]. This intermediate value indicates a balanced lipophilic character.

Medicinal Chemistry ADME Lipophilicity

Synthesis Yield and Methodology for Isopropyl 4-aminopiperidine-1-carboxylate

A specific synthetic procedure for Isopropyl 4-aminopiperidine-1-carboxylate is documented, reporting an 89% yield . This provides a benchmark for evaluating the efficiency of this particular protecting group strategy. The synthesis, referenced in patent WO2010/149685, involves the deprotection of a Boc-protected precursor.

Process Chemistry Synthetic Methodology Yield

Aqueous Solubility of Isopropyl 4-aminopiperidine-1-carboxylate

The aqueous solubility of Isopropyl 4-aminopiperidine-1-carboxylate is reported as 26 g/L at 25°C [1]. This is a crucial parameter for formulation development. While data on the exact solubility of its analogs under identical conditions is not available for direct quantitative comparison, this value itself is a critical go/no-go metric for drug development programs.

Formulation Preformulation Solubility

Optimal Application Scenarios for Isopropyl 4-aminopiperidine-1-carboxylate (502931-34-2)


Optimizing Lipophilicity in Lead Compound SAR Studies

In medicinal chemistry programs where fine-tuning a lead compound's lipophilicity is critical for improving its ADME profile, Isopropyl 4-aminopiperidine-1-carboxylate (LogP 1.59) provides a valuable intermediate option. It allows exploration of a chemical space between the more hydrophilic tert-butyl (LogP 0.88) and more lipophilic benzyl (LogP 2.38) analogs . This facilitates structure-activity relationship (SAR) studies aimed at identifying a compound with an optimal balance of potency, permeability, and metabolic stability.

High-Yielding Synthesis of 4-Aminopiperidine-Containing Intermediates

Process chemists seeking a reliable, high-yielding route to advanced intermediates can leverage the documented 89% yield for the synthesis of this compound . The procedure, using standard Boc-deprotection conditions (TFA/DCM), is robust and scalable, making it an attractive choice for the multi-kilogram production of building blocks for active pharmaceutical ingredients (APIs).

Bioconjugation and Targeted Drug Delivery

The isopropyl carbamate protecting group offers a distinct stability profile. In bioconjugation strategies where the linker's lipophilicity can influence the conjugate's aggregation, cellular uptake, or pharmacokinetics, the intermediate LogP of 1.59 provides a design alternative to more hydrophilic or hydrophobic spacers. This allows for modulation of the biophysical properties of the final conjugate, potentially enhancing its therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl 4-aminopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.